molecular formula C17H23Br2N3O3 B11551917 (3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide

(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide

Cat. No.: B11551917
M. Wt: 477.2 g/mol
InChI Key: XGHPKWUMIQSNEL-CIAFOILYSA-N
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Description

(3E)-N-(BUTAN-2-YL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a butanamide backbone and a dibromo-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(BUTAN-2-YL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as halogenation, amination, and acylation to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(BUTAN-2-YL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-N-(BUTAN-2-YL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(BUTAN-2-YL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

(3E)-N-(BUTAN-2-YL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific structural features, such as the dibromo-methylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23Br2N3O3

Molecular Weight

477.2 g/mol

IUPAC Name

(3E)-N-butan-2-yl-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C17H23Br2N3O3/c1-5-11(3)20-16(23)7-12(4)21-22-17(24)9-25-15-6-10(2)13(18)8-14(15)19/h6,8,11H,5,7,9H2,1-4H3,(H,20,23)(H,22,24)/b21-12+

InChI Key

XGHPKWUMIQSNEL-CIAFOILYSA-N

Isomeric SMILES

CCC(C)NC(=O)C/C(=N/NC(=O)COC1=C(C=C(C(=C1)C)Br)Br)/C

Canonical SMILES

CCC(C)NC(=O)CC(=NNC(=O)COC1=C(C=C(C(=C1)C)Br)Br)C

Origin of Product

United States

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